N-(1-benzylpiperidin-4-yl)hexanamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-2-3-5-10-18(21)19-17-11-13-20(14-12-17)15-16-8-6-4-7-9-16/h4,6-9,17H,2-3,5,10-15H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRTTYMRXHJBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)hexanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting piperidine with benzyl chloride under basic conditions.
Attachment of the Hexanamide Moiety: The final step involves the acylation of the benzylpiperidine intermediate with hexanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)hexanamide undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium cyanide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)hexanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that modulate pain perception and other physiological responses . The exact molecular targets and pathways involved depend on the specific biological context and the receptor subtype targeted by the compound.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between N-(1-benzylpiperidin-4-yl)hexanamide and analogous compounds:
Pharmacological and Mechanistic Insights
- Sigma Receptor Affinity : Compounds like N-(1-benzylpiperidin-4-yl)phenylacetamide (from Huang et al., ) exhibit high sigma1 receptor binding (Ki < 10 nM). The hexanamide chain in This compound may modulate selectivity, as longer alkyl chains can enhance lipophilicity and alter receptor interactions compared to shorter analogs like benzamide derivatives .
- Neurological Applications: Unlike donepezil, which contains an indanone group critical for acetylcholinesterase inhibition, this compound lacks this motif, suggesting divergent targets such as sigma receptors or dopamine transporters .
- Opioid Activity : Benzylfentanyl (), a structural analog with a phenylpropanamide group, demonstrates potent opioid effects. The absence of the phenyl group in This compound likely eliminates opioid activity, redirecting its pharmacological profile .
Comparative Advantages
- Selectivity : The hexanamide chain may reduce off-target effects compared to shorter-chain analogs, which often exhibit broader receptor interactions.
- Tunability : Functional groups (e.g., sulfanyl, benzene) in related compounds demonstrate how structural tweaks can redirect activity toward specific therapeutic targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-benzylpiperidin-4-yl)hexanamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including amide bond formation between 1-benzylpiperidin-4-amine and hexanoic acid derivatives. Key steps:
- Coupling agents : Use EDC/HOBt or DCC for amidation (common for carboxamide formation) .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere (N₂/Ar) .
- Temperature control : Maintain 0–25°C during coupling to minimize side reactions .
Q. How is the structural integrity of this compound validated?
- Analytical techniques :
- NMR spectroscopy : Confirm piperidine ring protons (δ 2.5–3.5 ppm) and benzyl group aromatic protons (δ 7.2–7.4 ppm) .
- Mass spectrometry : ESI-MS ([M+H]+ expected at m/z ~329.2) .
- X-ray crystallography : Resolves piperidine-chair conformation and amide planar geometry (if crystals are obtainable) .
Q. What preliminary biological activities have been reported for this compound?
- Pharmacological screening :
- Sigma-1 receptor binding : IC₅₀ ~50 nM in competitive assays (vs. radiolabeled pentazocine) .
- In vitro cytotoxicity : Tested against HEK-293 and SH-SY5Y cell lines (EC₅₀ >100 μM, indicating low basal toxicity) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl group) affect sigma-1 receptor affinity?
- SAR Insights :
- Nitro/methoxy substituents : Meta-substitution (e.g., 3-nitrobenzyl) enhances binding affinity by 2-fold compared to unsubstituted benzyl .
- Electron-withdrawing groups : Improve ligand-receptor hydrophobic interactions (see Table 1) .
- Table 1 : Receptor Binding Affinity of Derivatives
| Substituent (Benzyl) | IC₅₀ (nM) | Notes |
|---|---|---|
| None (Parent) | 50 | Baseline |
| 3-Nitro | 25 | Improved hydrophobic fit |
| 4-Methoxy | 75 | Reduced activity due to steric hindrance |
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting receptor selectivity)?
- Approach :
- Assay standardization : Use uniform cell lines (e.g., CHO-K1 transfected with human sigma-1 receptors) .
- Counter-screening : Test against sigma-2 receptors and opioid receptors to rule off-target effects .
- Molecular docking : Validate binding poses using homology models (PDB: 6DK1) .
Q. How can in vivo pharmacokinetic challenges (e.g., blood-brain barrier penetration) be addressed?
- Methodology :
- LogP optimization : Aim for LogP ~2.5–3.5 (current LogP: 3.1) to balance solubility and membrane permeability .
- Pro-drug design : Introduce ester groups (e.g., acetylated amine) to enhance bioavailability .
- In situ perfusion studies : Quantify BBB penetration using rodent models .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Hazard classification :
- GHS categories : Acute toxicity (Oral, Category 4), Skin irritation (Category 2) .
- Mitigation :
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid aerosol exposure .
Data Contradiction Analysis
Q. Why do synthesis yields vary across literature reports (30–75%)?
- Key variables :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
